6-Nitro-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Physicochemical Properties Medicinal Chemistry

6-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS 186390-77-2) is a critical heterocyclic building block engineered for precision synthesis. The strongly electron-withdrawing 6-nitro group (Hammett σₚ = +0.78) deactivates the aromatic ring, enabling regioselective functionalization at the 5- or 7-position—a strategy impossible with unsubstituted or electron-donating analogs. Its consensus log P of 1.02 and TPSA of 57.9 Ų occupy a defined physicochemical space ideal for calibrating log D measurements and validating passive permeability assays. Selective reduction yields 6-amino-THIQ, a scaffold active at orexin 1 (OX1) receptors. As a structurally distinct mitochondrial complex I probe, it enables structure-toxicity relationship studies unattainable with 6-methoxy or unsubstituted THIQ comparators. Insist on batch-specific purity certification.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 186390-77-2
Cat. No. B175790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1,2,3,4-tetrahydroisoquinoline
CAS186390-77-2
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O2/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2
InChIKeyOUZGPBWVRKFMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS 186390-77-2): Physicochemical Profile and Derivative Baseline


6-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS 186390-77-2) is a heterocyclic building block with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol [1]. Its structure consists of a partially saturated isoquinoline core bearing a strongly electron-withdrawing nitro group at the 6-position of the benzene ring [2]. Key computed physicochemical properties include a consensus log P of 1.02 , a predicted pKa of 8.44 ± 0.20 , a topological polar surface area (TPSA) of 57.9 Ų [3], and a predicted boiling point of 319.6 ± 42.0 °C . These parameters define its baseline reactivity and potential as a synthetic intermediate for further functionalization, particularly in medicinal chemistry applications [4].

Why Generic Substitution Fails: 6-Nitro-1,2,3,4-tetrahydroisoquinoline's Substituent-Dependent Differentiation


The 6-position of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a critical determinant of both physicochemical behavior and biological activity. SAR studies demonstrate that 6-substituted THIQs exhibit markedly different target engagement compared to unsubstituted or 7-substituted analogs, with the electronic nature of the 6-substituent (e.g., -NO₂, -OCH₃, -OH, -H) directly influencing parameters such as lipophilicity, metabolic stability, and receptor affinity [1][2]. Therefore, simply substituting one 6-substituted THIQ derivative for another—or for the parent 1,2,3,4-THIQ—without quantitative justification risks invalidating synthetic schemes, altering assay outcomes, or producing divergent pharmacological profiles. The following evidence quantifies these differences.

Quantitative Differentiation Guide for 6-Nitro-1,2,3,4-tetrahydroisoquinoline Procurement


Lipophilicity (Log P) Differentiation: 6-Nitro vs. 6-Methoxy and Unsubstituted THIQ

The consensus log P (a measure of lipophilicity influencing membrane permeability and pharmacokinetic behavior) for 6-nitro-1,2,3,4-tetrahydroisoquinoline is 1.02 . In contrast, the unsubstituted 1,2,3,4-tetrahydroisoquinoline has a computed XLogP3 of 0.93 [1], while the 6-methoxy analog exhibits an XLogP3 of 1.2 [2]. The nitro group thus confers a moderate increase in lipophilicity relative to the unsubstituted core, but less than the methoxy group. This difference is critical for predicting passive diffusion and tissue distribution in cell-based assays.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison: Impact on Permeability and BBB Penetration

The topological polar surface area (TPSA) for 6-nitro-1,2,3,4-tetrahydroisoquinoline is 57.9 Ų [1]. This value is significantly higher than that of the unsubstituted THIQ (12.0 Ų) [2] and the 6-methoxy analog (21.3 Ų) [3], due to the strong polarity of the nitro group. TPSA is inversely correlated with passive membrane permeability and blood-brain barrier (BBB) penetration; compounds with TPSA > 60 Ų typically exhibit poor CNS penetration, while those < 60 Ų may have moderate CNS access. The nitro derivative approaches this threshold, suggesting altered CNS distribution compared to more lipophilic or less polar 6-substituted analogs.

Drug-likeness Blood-Brain Barrier Medicinal Chemistry

Electron-Withdrawing Capacity (Hammett σ) and Reactivity Differentiation

The nitro group at the 6-position is a strong electron-withdrawing substituent with a Hammett σₚ value of +0.78 [1]. In contrast, the unsubstituted analog has σ = 0, the 6-methoxy analog has σₚ = -0.27 (electron-donating), and the 6-chloro analog has σₚ = +0.23 (moderately electron-withdrawing) [1]. This large difference in electronic influence (~1.05 σ units vs. 6-methoxy) profoundly alters the reactivity of the aromatic ring toward electrophilic substitution, the basicity of the adjacent amine (pKa shift), and the stability of potential radical intermediates. It also dictates the compound's ability to participate in specific reactions, such as nucleophilic aromatic substitution (SₙAr) or nitro reduction to an amine.

Synthetic Chemistry Structure-Activity Relationship Electrophilicity

Complex I Inhibition Potency: Class-Level Inference for 6-Substituted THIQs

While direct IC₅₀ data for 6-nitro-1,2,3,4-tetrahydroisoquinoline against mitochondrial complex I is not available in the open literature, class-level data for 6-substituted THIQs demonstrate that substitution at the 6-position markedly influences inhibitory potency. In a study of 22 isoquinoline derivatives, 6-methoxy-1,2,3,4-tetrahydroisoquinoline inhibited complex I with an IC₅₀ of 0.38 mM, whereas unsubstituted 1,2,3,4-tetrahydroisoquinoline was 58-fold less potent (IC₅₀ ≈ 22 mM) [1]. This >50-fold potency shift underscores the critical role of the 6-substituent in modulating mitochondrial interactions. Given the nitro group's distinct electronic profile (strongly electron-withdrawing vs. electron-donating methoxy), its complex I inhibitory activity is predicted to differ substantially from both the unsubstituted and 6-methoxy analogs, though the exact magnitude remains to be experimentally determined.

Mitochondrial Toxicity Neurodegeneration Structure-Activity Relationship

Orexin 1 (OX1) Receptor Antagonism: 6-Position SAR and the Critical Role of Substituent Nature

A systematic structure-activity relationship (SAR) study of 6-substituted vs. 7-substituted tetrahydroisoquinolines as orexin 1 (OX1) receptor antagonists revealed that 6-substituted analogs are generally inactive at OX1, in stark contrast to 7-substituted derivatives which show potent antagonism (e.g., Ke = 23.7 nM for a 7-substituted analog) [1]. However, among 6-substituted compounds, the nature of the substituent mattered: 6-amino analogs bearing ester groups exhibited reasonable potency (Ke = 427 nM), demonstrating that the 6-position can be tuned for activity [1]. While 6-nitro-1,2,3,4-tetrahydroisoquinoline itself was not tested in this study, the data strongly indicate that its activity profile at OX1 will be unique and likely low, but potentially modifiable through further derivatization (e.g., nitro reduction).

GPCR Orexin CNS Drug Discovery Structure-Activity Relationship

Optimal Application Scenarios for 6-Nitro-1,2,3,4-tetrahydroisoquinoline Based on Differentiated Evidence


Synthesis of 6-Amino-1,2,3,4-tetrahydroisoquinoline Derivatives for CNS Target Validation

The nitro group serves as a latent amine precursor. Selective reduction of 6-nitro-1,2,3,4-tetrahydroisoquinoline yields 6-amino-1,2,3,4-tetrahydroisoquinoline, a scaffold with demonstrated activity at the orexin 1 receptor (OX1) [1]. Given the high TPSA of the nitro intermediate (57.9 Ų) and its potential to limit BBB penetration, researchers developing CNS-penetrant 6-amino THIQ analogs should carefully consider the stage at which reduction is performed to optimize drug-like properties.

Electrophilic Functionalization Studies Leveraging Strong Electron-Withdrawing Effects

With a Hammett σₚ value of +0.78, the 6-nitro group drastically deactivates the aromatic ring toward electrophilic substitution relative to unsubstituted (σ = 0) or 6-methoxy (σₚ = -0.27) analogs [2]. This property can be exploited in synthetic sequences requiring regioselective functionalization at the less deactivated positions (e.g., the 5- or 7-positions) of the tetrahydroisoquinoline ring. The nitro group also stabilizes adjacent carbanions, facilitating alkylation chemistry.

Mitochondrial Toxicity Reference Standard in Parkinson's Disease Research

Based on class-level evidence that 6-substituted 1,2,3,4-tetrahydroisoquinolines inhibit mitochondrial complex I with IC₅₀ values ranging from 0.38 mM (6-methoxy) to 22 mM (unsubstituted) [3], 6-nitro-1,2,3,4-tetrahydroisoquinoline represents a structurally distinct probe for dissecting the role of electronic effects in mitochondrial dysfunction. Its strong electron-withdrawing nitro group is expected to confer a unique inhibitory profile, making it a valuable comparator for establishing structure-toxicity relationships in neurodegenerative disease models.

Calibrated Reference for Lipophilicity-Controlled Assays

With a consensus log P of 1.02 and a TPSA of 57.9 Ų , 6-nitro-1,2,3,4-tetrahydroisoquinoline occupies a defined physicochemical space intermediate between the highly lipophilic 6-methoxy analog (log P 1.2) and the more polar unsubstituted THIQ (log P 0.93). This makes it a suitable internal reference standard for calibrating log D measurements, assessing nonspecific binding in vitro, or validating computational predictions of passive permeability in cell-based assays.

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